molecular formula C24H23N3O4S2 B11145137 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11145137
M. Wt: 481.6 g/mol
InChI Key: WCKATCDOHWHBKL-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

    IUPAC Name: (Z)-3-(sec-butyl)-5-[(E)-1-{2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene]-2-thioxothiazolidin-4-one

This compound belongs to the class of thiazolidin-4-ones, which have diverse applications due to their unique structure and reactivity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Pyrimidine Ring Formation:

    Thioxo Group Addition:

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, purification, and isolation.
  • Precursor compounds are commercially available, facilitating large-scale production.

Chemical Reactions Analysis

    Oxidation: The thiazolidin-4-one ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring can yield dihydro derivatives.

    Substitution: Halogenation or other substitution reactions occur at various positions.

    Common Reagents: Sodium hydride, Grignard reagents, and Lewis acids.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O4S2/c1-5-15(3)27-23(29)19(33-24(27)32)13-16-21(31-18-11-7-6-10-17(18)30-4)25-20-14(2)9-8-12-26(20)22(16)28/h6-13,15H,5H2,1-4H3/b19-13-

InChI Key

WCKATCDOHWHBKL-UYRXBGFRSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4OC)SC1=S

Origin of Product

United States

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